methyl 6-amino-6-deoxy-D-glucopyranoside

Description

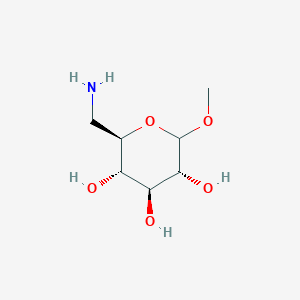

Methyl 6-amino-6-deoxy-D-glucopyranoside is a modified carbohydrate derivative where the hydroxyl group at the C6 position of D-glucopyranoside is replaced by an amino group (-NH₂), and the anomeric hydroxyl group is methylated. This structural modification enhances its utility in glycochemistry and pharmaceutical research, particularly as a precursor for glycosylation reactions or as a ligand in drug design. The amino group introduces nucleophilic reactivity, enabling selective functionalization, while the methyl glycoside stabilizes the anomeric center against hydrolysis.

Properties

Molecular Formula |

C7H15NO5 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2-(aminomethyl)-6-methoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C7H15NO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2,8H2,1H3/t3-,4-,5+,6-,7?/m1/s1 |

InChI Key |

BJYPUAVFYCRNFH-WLDMJGECSA-N |

Isomeric SMILES |

COC1[C@@H]([C@H]([C@@H]([C@H](O1)CN)O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)CN)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Photobromination and Azide Substitution

A more stereospecific and detailed synthetic route was reported in 2017, involving photobromination of 1,6-anhydro-D-glucopyranose triacetate and subsequent steps to introduce the amino group at C-6.

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Photobromination of 1,6-anhydro-D-glucopyranose triacetate | N-bromosuccinimide, α,α,α-trifluorotoluene, reflux, 300 W incandescent bulb, 6 h | 78% | Produces 6-exo-bromo compound |

| 2 | Reduction of bromide to 6-exo-deuterio derivative | Tributyltin deuteride, toluene, reflux | 82% | Introduces deuterium for stereochemical studies |

| 3 | Zemplén deacetylation | Methanol, sodium methoxide | Not specified | Removes acetyl groups |

| 4 | Tosylation | p-Toluenesulfonyl chloride, pyridine | 82% (two steps) | Introduces leaving group at C-2 and C-4 |

| 5 | Epoxide formation | Sodium methoxide, methanol | 77% | Forms galacto-configured epoxide |

| 6 | Azide substitution | Sodium azide, hot aqueous DMF | Excellent yield | Azide displaces tosylate at C-6 with inversion |

| 7 | Hydrogenolysis | Hydrogen, Pd catalyst | Good yield | Converts azide to amino group |

This route allows for stereospecific introduction of the amino group at C-6 with inversion of configuration, and the use of azide intermediates is a common strategy for amine introduction. The method also supports isotopic labeling for conformational studies (Ref.).

Methylation at Anomeric Position

In many synthetic schemes, methylation at the anomeric position is performed either before or after introduction of the amino group.

- Methyl glycosides can be prepared by reaction of the free sugar or intermediate with methanol under acidic conditions.

- Alternatively, methylation can be done on protected intermediates to control stereochemistry and prevent side reactions.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-6-deoxy-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The compound can be reduced to form a primary amine.

Substitution: The amino group can be substituted with other functional groups, such as acyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Acyl chlorides or alkyl halides are used in the presence of a base such as pyridine.

Major Products

Oxidation: Methyl 6-nitro-6-deoxy-D-glucopyranoside.

Reduction: this compound.

Substitution: Methyl 6-acylamino-6-deoxy-D-glucopyranoside.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:

Methyl 6-amino-6-deoxy-D-glucopyranoside serves as a crucial building block in the synthesis of pharmaceuticals, particularly for targeting metabolic disorders. Its structural properties allow for enhanced drug efficacy by facilitating glycosylation reactions that improve the solubility and stability of drug compounds .

Case Study:

Research has shown that derivatives of this compound can be conjugated with platinum(II) complexes to create glycoconjugates aimed at glucose transporter-mediated tumor targeting. These conjugates demonstrated improved water solubility and exhibited cytotoxicity comparable to or greater than that of existing chemotherapeutics like oxaliplatin across various cancer cell lines .

Biotechnology

Glycosylated Proteins:

In biotechnology, this compound is pivotal in developing glycosylated proteins. These proteins are essential for vaccine production and therapeutic agents, enhancing their stability and biological activity .

Research Insights:

Studies indicate that glycosylation can significantly affect the pharmacokinetics and immunogenicity of therapeutic proteins, making this compound an invaluable tool in biopharmaceutical research .

Glycobiology Research

Carbohydrate-Protein Interactions:

This compound is extensively used in glycobiology to study carbohydrate-protein interactions. Understanding these interactions is vital for elucidating cellular processes and disease mechanisms .

Empirical Evidence:

Research has highlighted the role of glycosylation in cellular signaling and recognition processes, which are crucial for developing targeted therapies for various diseases .

Food Industry Applications

Functional Foods:

this compound can be incorporated into functional foods to enhance health benefits such as improved digestion and immune response. Its biochemical properties contribute positively to food formulations aimed at promoting health .

Market Trends:

The growing consumer demand for health-oriented products has led to increased interest in incorporating such compounds into food science, highlighting their potential benefits in dietary supplements and functional food products .

Cosmetic Formulations

Skin Care Products:

In cosmetics, this compound is being explored for its moisturizing properties and potential benefits for skin health. Its biochemical activities may promote skin hydration and overall appearance .

Industry Impact:

The cosmetic industry is increasingly focusing on ingredients derived from natural sources that provide functional benefits without adverse effects, positioning this compound as a promising candidate for future product development .

Summary Table of Applications

| Field | Application | Benefits |

|---|---|---|

| Pharmaceutical | Synthesis of drugs targeting metabolic disorders | Enhanced efficacy and stability |

| Biotechnology | Development of glycosylated proteins | Improved stability and activity of therapeutic agents |

| Glycobiology | Study of carbohydrate-protein interactions | Insights into disease mechanisms |

| Food Industry | Formulation of functional foods | Health benefits like improved digestion |

| Cosmetics | Skin care formulations | Moisturizing properties and skin health enhancement |

Mechanism of Action

The mechanism of action of methyl 6-amino-6-deoxy-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the sixth position allows the compound to form hydrogen bonds and electrostatic interactions with these targets, thereby modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

6-Halo Derivatives

- Methyl 6-Iodo-α-D-glucopyranoside (): Synthesis: Prepared via nucleophilic substitution using methyl α-D-glucopyranoside, iodine, and triphenylphosphine in THF, yielding 91% . Properties: The bulky iodine atom increases steric hindrance, influencing glycosylation reactivity. Applications: Used as an intermediate for further substitutions (e.g., azide displacement).

Comparison: The amino group in methyl 6-amino-6-deoxy-D-glucopyranoside offers greater nucleophilicity compared to halogens, enabling amide bond formation or conjugation with biomolecules. Halogenated derivatives are more commonly used as leaving groups or radiolabels.

6-O-Acylated Derivatives

- Methyl 6-O-(4-Methoxybenzoyl)-α-D-glucopyranoside (): Synthesis: Acylation with 4-methoxybenzoyl chloride in DMF, yielding a stable ester . Applications: Protects the C6 hydroxyl during multi-step syntheses.

- Methyl 2,3,4-tri-O-lauroyl-6-O-(4-methoxybenzoyl)-α-D-glucopyranoside (): Synthesis: Sequential acylation with lauroyl and methoxybenzoyl groups . Properties: Lipophilic esters enhance membrane permeability.

Comparison: Acylated derivatives prioritize solubility and protection, whereas the amino group in this compound enables covalent modifications (e.g., bioconjugation).

6-Deoxy and Deuterated Derivatives

Comparison: Deuterated derivatives are niche tools for structural analysis, while this compound serves broader synthetic and medicinal purposes.

Spectroscopic and Physicochemical Properties

Insights: The amino group’s proton signals are distinct in NMR, aiding characterization. Halogenated derivatives exhibit downfield shifts for C6 substituents.

Q & A

Q. Q1. What synthetic methodologies are most effective for preparing methyl 6-amino-6-deoxy-D-glucopyranoside, and how do reaction conditions influence yield?

Methodological Answer: The primary route involves nucleophilic displacement of a 6-sulfonate or 6-halogen intermediate. For example, methyl 2,3,4-tri-O-acetyl-6-bromo-6-deoxy-D-glucopyranoside reacts with ammonia to yield the target compound after deprotection . Key parameters include:

- Temperature: Reactions at 0–25°C minimize side reactions like hydrolysis.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of ammonia.

- Protecting Groups: Acetyl groups at C2, C3, and C4 prevent undesired substitutions. Yield optimization (typically 60–75%) requires strict anhydrous conditions and slow addition of ammonia to avoid overalkylation .

Q. Q2. How can regioselective functionalization at the C6 position be achieved without compromising the glucopyranoside ring integrity?

Methodological Answer: Regioselectivity is controlled via:

- Temporary Protecting Groups: Benzyl or trityl groups at C4 or C6 block competing reaction sites. For instance, 6-O-mesyl derivatives can be selectively generated by protecting C4 with a benzylidene group .

- Kinetic vs. Thermodynamic Control: Steric hindrance from bulky groups (e.g., trityl) directs substitutions to less hindered positions. NMR monitoring (e.g., , ) confirms regiochemical outcomes .

Q. Q3. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy: and NMR identify substitution patterns (e.g., δ 2.8–3.2 ppm for NH protons). 2D experiments (COSY, HSQC) resolve overlapping signals in glycosidic regions .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight and detects side products (e.g., incomplete deprotection).

- X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks in crystalline derivatives .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., 6-amino vs. 6-halogen substituents) affect interactions with glycosidases or lectins?

Methodological Answer: The 6-amino group enhances hydrogen-bonding potential, altering enzyme binding. For example:

- Enzyme Inhibition Assays: Compare kinetic parameters (, ) of α-glucosidase with this compound versus its 6-chloro or 6-iodo analogs. Fluorescence quenching or ITC (isothermal titration calorimetry) quantifies binding affinity changes .

- Molecular Docking: Use software like AutoDock to model interactions between the 6-amino group and catalytic residues (e.g., Glu or Asp in glycosidase active sites) .

Q. Q5. What strategies resolve contradictions in reported biological activity data for 6-amino derivatives?

Methodological Answer: Discrepancies often arise from:

- Impurity Profiles: HPLC-MS (≥95% purity) and NMR (for fluorinated analogs) verify compound integrity .

- Solvent Effects: Activity in aqueous buffers vs. DMSO can alter aggregation or solubility. Use dynamic light scattering (DLS) to assess colloidal stability .

- Enzyme Source Variability: Standardize assays using recombinant enzymes (e.g., human vs. microbial α-glucosidase) to isolate structure-activity relationships .

Q. Q6. How can this compound be integrated into multistep syntheses of complex glycoconjugates?

Methodological Answer:

- Glycosylation Reactions: Use the 6-amino group as a handle for conjugation. For example, reductive amination links the sugar to peptides or fluorescent tags (e.g., FITC) .

- Protecting Group Strategies: Sequential protection (e.g., Fmoc for amino, benzyl for hydroxyls) enables orthogonal functionalization. TLC-MS monitors intermediate stability .

- Solid-Phase Synthesis: Immobilize the glucopyranoside on Wang resin for automated oligosaccharide assembly, with Kaiser tests to track free amino groups .

Methodological Challenges & Solutions

Q. Q7. What are common pitfalls in synthesizing 6-amino derivatives, and how can they be mitigated?

Methodological Answer:

Q. Q8. How can researchers design experiments to probe the role of the 6-amino group in carbohydrate-protein interactions?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics of this compound with lectins (e.g., concanavalin A) versus its deoxy analog .

- Site-Directed Mutagenesis: Engineer lectin mutants (e.g., WTD→Ala) to disrupt hydrogen-bonding with the 6-amino group and assess affinity changes via SPR (surface plasmon resonance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.